Isobutyric acid hydrazide

Catalog No.
S749056
CAS No.
3619-17-8
M.F
C4H10N2O
M. Wt
102.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyric acid hydrazide

CAS Number

3619-17-8

Product Name

Isobutyric acid hydrazide

IUPAC Name

2-methylpropanehydrazide

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

InChI

InChI=1S/C4H10N2O/c1-3(2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7)

InChI Key

PLNNJQXIITYYTN-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NN

Canonical SMILES

CC(C)C(=O)NN

Isobutyric acid hydrazide is an organic compound with the chemical formula C₄H₁₀N₂O. It appears as a white to almost white powder or crystalline solid and has a melting point ranging from 98.0 to 102.0 °C . This compound is derived from isobutyric acid and hydrazine, making it a hydrazide derivative. Its structure includes a hydrazine functional group, which imparts unique reactivity and biological properties.

There is no current information available regarding the mechanism of action of isobutyric acid hydrazide. Without knowledge of its biological activity or interaction with other molecules, this section remains incomplete.

Due to the lack of research on isobutyric acid hydrazide, no definitive safety information exists. It's advisable to handle it with caution, assuming potential hazards like flammability, moderate toxicity, and reactivity with strong oxidizing agents (common practice in labs). Always consult with a safety data sheet (SDS) for any unknown compound before handling it in a laboratory setting.

Future Research

Isobutyric acid hydrazide presents an opportunity for further scientific exploration. Studies could investigate its:

  • Synthesis and development of efficient production methods.
  • Chemical reactivity and exploration of potential applications.
  • Biological activity and potential use in pharmaceutical research.
, notably:

  • Formation of Indole Compounds: It can react with other compounds to yield polyfunctional indole derivatives, showcasing its versatility in organic synthesis .
  • Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones, forming stable covalent bonds .
  • Hydrazinolysis: In the presence of certain reagents, isobutyric acid hydrazide can undergo hydrazinolysis, which involves the cleavage of bonds by hydrazine .

Research indicates that isobutyric acid hydrazide may exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects: Preliminary research indicates that it may have anti-inflammatory properties, which could be beneficial for therapeutic applications.

The synthesis of isobutyric acid hydrazide typically involves the reaction of isobutyric acid or its esters with hydrazine hydrate. A notable method includes:

  • Esterification: Isobutyric acid is esterified with methanol to form methyl isobutyrate.
  • Hydrazinolysis: Methyl isobutyrate is then reacted with hydrazine hydrate under controlled conditions (e.g., temperature and molar ratios) to yield isobutyric acid hydrazide .

Other methods may involve variations in solvents and catalysts to enhance yield and purity.

Isobutyric acid hydrazide finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: The compound can be utilized in the development of agrochemicals.
  • Research: Its unique chemical properties make it valuable in chemical research, particularly in organic synthesis.

Several compounds share structural or functional similarities with isobutyric acid hydrazide. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Butyric Acid HydrazideHydrazideDerived from butyric acid; slightly different properties.
Propionic Acid HydrazideHydrazideOne carbon shorter; used in similar applications.
Valproic Acid HydrazideHydrazideKnown for anticonvulsant properties; larger structure.

Uniqueness of Isobutyric Acid Hydrazide

Isobutyric acid hydrazide stands out due to its specific molecular structure and potential biological activities. Its ability to form stable complexes with various organic compounds enhances its utility in synthetic chemistry compared to similar hydrazides. Additionally, its unique reactivity profile opens avenues for novel applications in pharmaceuticals and agrochemicals that may not be achievable with other compounds.

XLogP3

-0.6

LogP

-0.63 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3619-17-8

Wikipedia

Isobutyric acid hydrazide

Dates

Modify: 2023-08-15

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